N-(5-(N-((4-甲氧基四氢-2H-噻吩-4-基)甲基)磺酰胺)噻唑-2-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The compound is synthesized using a two-step synthetic procedure starting from commercially available sulfathiazole . The exact synthesis process of this specific compound is not detailed in the available resources.Chemical Reactions Analysis

The compound has been evaluated for its antiproliferative activity against A549 and NIH/3T3 cell lines by MTT assay, matrix metalloproteinase-9 (MMP-9), and cathepsin inhibition tests . The exact chemical reactions involving this compound are not specified in the available resources.科学研究应用

结构和生物学见解

对结构相关的磺酰胺化合物进行的研究提供了对其潜在应用的见解。例如,磺酰胺的衍生物美唑酰胺已被研究其对碳酸酐酶的抑制作用,突出了磺酰胺衍生物在酶抑制中的重要性 (Alzuet、Ferrer、Borrás 和 Solans,1992)。此类抑制剂在医学研究中具有潜在应用,包括治疗青光眼、癫痫和某些类型的浮肿。

化学改性和生物活性

基于醋唑酰胺结构,用含氟杂环对具有生物活性的酰胺进行修饰,展示了一种增强生物活性和开发新治疗剂的方法 (Sokolov 和 Aksinenko,2012)。这个研究方向表明磺酰胺衍生物在药物设计和开发中的多功能性。

合成和作为抗菌剂的评估

带有磺酰胺部分的新型噻唑、吡啶酮、吡唑、色满、腙衍生物的合成和抗菌评价揭示了与这些化合物相关的广泛生物活性 (Darwish、Abdel Fattah、Attaby 和 Al-Shayea,2014)。此类研究对于发现新的抗菌剂以应对日益严重的抗生素耐药性挑战至关重要。

谷氨酰胺酶抑制用于癌症治疗

设计、合成和药理学评价双-2-(5-苯乙酰氨基-1,2,4-噻二唑-2-基)乙基硫醚类似物作为谷氨酰胺酶抑制剂,突出了磺酰胺衍生物在癌症研究中的作用 (Shukla 等,2012)。谷氨酰胺酶是癌症代谢中的关键酶,其抑制是癌症治疗的一种有希望的策略。

作用机制

Target of Action

The primary targets of this compound are Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform and Phosphatidylinositol 3-kinase catalytic subunit type 3 . These enzymes play a crucial role in the phosphoinositide 3-kinase (PI3K) pathway, which is involved in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Mode of Action

The compound interacts with its targets by inhibiting their activity . This inhibition disrupts the PI3K pathway, leading to changes in the cellular processes controlled by this pathway .

Biochemical Pathways

The affected pathway is the PI3K pathway . This pathway is responsible for the production of phosphatidylinositol 3,4,5-trisphosphate (PIP3), a key signaling molecule . The disruption of this pathway can have downstream effects on a variety of cellular processes, including cell growth and survival .

Pharmacokinetics

Similar compounds have been shown to have variable absorption and distribution profiles, and they are typically metabolized by the liver . The impact of these properties on the compound’s bioavailability is currently unknown .

Result of Action

The molecular and cellular effects of the compound’s action are dependent on the specific cell type and the status of the PI3K pathway within those cells . In general, inhibition of the PI3K pathway can lead to decreased cell growth and proliferation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . For example, the presence of other drugs could potentially affect the compound’s metabolism and excretion, thereby altering its efficacy .

安全和危害

The safety and hazards associated with the compound are not specified in the available resources. It’s important to note that the compound is not intended for human or veterinary use and is available for research use only.

未来方向

属性

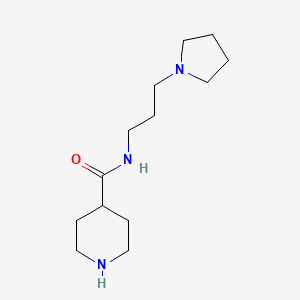

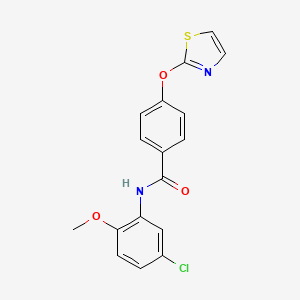

IUPAC Name |

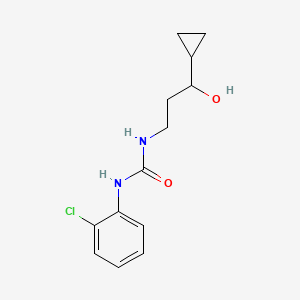

N-[5-[(4-methoxythian-4-yl)methylsulfamoyl]-1,3-thiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O4S3/c1-9(16)15-11-13-7-10(21-11)22(17,18)14-8-12(19-2)3-5-20-6-4-12/h7,14H,3-6,8H2,1-2H3,(H,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSXUKFJRTVYBOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(S1)S(=O)(=O)NCC2(CCSCC2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2884661.png)

![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2884666.png)

![1-(4-Methoxyphenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2884670.png)

![Ethyl 6-benzyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2884677.png)